GGFG-amide-glycol-amide-Exatecan is a synthetic compound derived from Exatecan, which is a camptothecin analog known for its anticancer properties. This compound is specifically designed for use in antibody-drug conjugates (ADCs), enhancing the delivery and efficacy of therapeutic agents in cancer treatment. The chemical structure of GGFG-amide-glycol-amide-Exatecan includes a glycolamide moiety and a tetrapeptide linker (GGFG), which play crucial roles in its function and stability as an ADC payload.
The compound is classified under the category of anticancer agents and is recognized for its potential in targeted cancer therapy through ADCs. It is listed with the Chemical Abstracts Service (CAS) number 2866301-18-8 and has a molecular weight of 870.88 g/mol, with the formula . The compound's development stems from the need to improve existing therapeutic strategies by combining the potency of camptothecin derivatives with the specificity of monoclonal antibodies .
The synthesis of GGFG-amide-glycol-amide-Exatecan involves several chemical reactions starting from Exatecan. The process typically includes:
The entire synthesis process requires careful control of reaction conditions, including temperature and light exposure, to ensure optimal yields and product stability.
The molecular structure of GGFG-amide-glycol-amide-Exatecan can be represented by its chemical formula . The structure features:
Detailed structural data can be accessed through databases such as PubChem, which provides insights into its molecular geometry and bonding characteristics .
The primary chemical reactions involving GGFG-amide-glycol-amide-Exatecan are centered around its use in forming ADCs. The key reactions include:
These reactions are crucial for achieving the desired therapeutic effect while minimizing off-target toxicity.
The mechanism of action for GGFG-amide-glycol-amide-Exatecan as part of an ADC involves:
This targeted approach enhances therapeutic efficacy while reducing systemic side effects associated with traditional chemotherapy.
GGFG-amide-glycol-amide-Exatecan exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
GGFG-amide-glycol-amide-Exatecan has significant applications in cancer research and treatment:
Exatecan (DX-8951) is a potent DNA topoisomerase I inhibitor derived from camptothecin. Its clinical application as a free agent is limited by poor solubility, rapid clearance, and the reversible hydrolysis of its active lactone ring to an inactive carboxylate form at physiological pH [4] [8]. For ADC integration, structural modifications at the C-10 position were critical. The introduction of a primary hydroxyl group via glycolic acid conjugation yielded a derivative (DXd) with enhanced hydrophilicity and a stable attachment point for linker chemistry. This modification retained sub-nanomolar cytotoxicity (IC₅₀ ∼1 nM) while enabling traceless payload release upon linker cleavage [4] [8]. Unlike irinotecan-derived payloads (e.g., SN-38), Exatecan derivatives exhibit minimal susceptibility to multidrug resistance (MDR) efflux pumps, enhancing potency against heterogeneous tumors [8].
The glycolamide spacer (–NH–CH₂–CO–) bridges Exatecan’s C-10 position and the peptide linker. This moiety confers three key advantages:
Table 1: Impact of Glycolamide Modification on Exatecan Properties
Property | Unmodified Exatecan | Glycolamide-Exatecan |
---|---|---|
LogD (pH 7.4) | 2.8 | 1.3 |
Lactone % (Plasma, 24h) | 15% | >95%* |
IC₅₀ (NCI-H460 cells) | 0.7 nM | 1.1 nM |
*When conjugated via GGFG linker [4] [5]
Traditional para-aminobenzyl carbamate (PABC) linkers used with camptothecins induce ADC aggregation due to payload hydrophobicity. The hemiaminal ether spacer (–O–CH₂–NH–) in GGFG-amide-glycol-amide-Exatecan is a self-immolative system that addresses this:
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is optimized for lysosomal protease sensitivity and plasma stability:
Table 2: Comparative Properties of Peptide Linkers in ADCs
Linker Type | Protease Sensitivity | Plasma Stability (72h) | Bystander Payload |
---|---|---|---|
GGFG | Cathepsins B/L/S | >90% | Exatecan (hydrophilic) |
Val-Cit | Cathepsins B/L/S, Neutrophil elastase | 60-70% | MMAE (hydrophobic) |
Val-Ala | Cathepsins S/F | >85% | Moderate |
Cysteine-directed conjugation using maleimidocaproyl (MC)-GGFG-amide-glycol-amide-Exatecan achieves homogeneous DAR ∼8:
High-DAR ADCs risk aggregation due to hydrophobic payload clustering. Key mitigation strategies include:
Table 3: Key Bioconjugation Parameters for GGFG-amide-glycol-amide-Exatecan ADCs
Parameter | Optimal Condition | Impact on ADC Quality |
---|---|---|
TCEP Equivalents | 12 mol/mol IgG | Generates 8–10 free thiols |
Drug Linker Equivalents | 15 mol/mol IgG | Achieves DAR 7.5–8.2 |
Reaction Temperature | 20–25°C | Minimizes maleimide hydrolysis |
Final DMSO Concentration | ≤10% (v/v) | Prevents precipitation |
Formulation Buffer | His-sucrose, pH 5.5 | Maintains colloidal stability |
Table 4: Compound Identifiers for GGFG-amide-glycol-amide-Exatecan
Identifier | Value |
---|---|
Systematic Name | (S)-10-[(2S)-2-Amino-3-methylbutanoyl]-10,11-dihydroxy-1,22-dioxo-19,21-dioxa-1,7,14,18-tetraazatricyclo[16.4.0.0²,⁷]docosa-2,4,6,12,14-pentaen-13-yl (1S,9S)-1-amino-9-ethyl-5-fluoro-9-hydroxy-8-methyl-2,3,9,10-tetrahydro-1H,8H-7-oxa-1,3,4,9a-tetraaza-cyclopenta[a]naphthalen-4-one-10-carboxylate |
CAS Number | 2866301-18-8 |
Molecular Formula | C₄₃H₄₇FN₈O₁₁ |
Molecular Weight | 870.88 g/mol |
Chemical Structure | [Depicted in [1]] |
Key Modifications | C-10 glycolamide spacer, GGFG-amide linker |
Note: This table compiles identifiers exclusively mentioned in the cited sources [1] [3] [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7